Cas no 1806937-03-0 (6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine)

6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine is a versatile pyridine derivative with a unique substitution pattern, offering potential utility in pharmaceutical and agrochemical research. The presence of an aminomethyl group at the 6-position enhances its reactivity for further functionalization, while the 4-chloro and 3-difluoromethyl substituents contribute to its electrophilic character. The 2-methoxy group provides steric and electronic modulation, influencing its binding affinity in molecular interactions. This compound’s structural features make it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stability and synthetic adaptability underscore its relevance in medicinal chemistry and crop protection applications.
6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine structure
1806937-03-0 structure
Product name:6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine
CAS No:1806937-03-0
MF:C8H9ClF2N2O
MW:222.619667768478
CID:4871956

6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine
    • Inchi: 1S/C8H9ClF2N2O/c1-14-8-6(7(10)11)5(9)2-4(3-12)13-8/h2,7H,3,12H2,1H3
    • InChI Key: UHTCHVOEVVVGKY-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CN)=NC(=C1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 1.3
  • Topological Polar Surface Area: 48.1

6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047221-500mg
6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine
1806937-03-0 97%
500mg
$1,646.30 2022-03-31
Alichem
A029047221-250mg
6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine
1806937-03-0 97%
250mg
$979.20 2022-03-31
Alichem
A029047221-1g
6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine
1806937-03-0 97%
1g
$3,129.00 2022-03-31

Additional information on 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine

Research Brief on 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine (CAS: 1806937-03-0)

6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine (CAS: 1806937-03-0) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features including a chloro, difluoromethyl, and methoxy substituents, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in the design of novel therapeutic agents targeting various diseases, particularly in the areas of oncology and infectious diseases.

Recent research has focused on the synthetic pathways and optimization of 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine to enhance its yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for the efficient synthesis of this compound, utilizing palladium-catalyzed cross-coupling reactions. The optimized protocol achieved a yield of over 85%, with high purity (>98%), making it a viable candidate for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is crucial for its potential in vivo applications.

In the context of drug discovery, 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine has been investigated as a key building block for the development of kinase inhibitors. A recent preprint on bioRxiv (2024) reported the synthesis of a series of pyridine-based inhibitors targeting the epidermal growth factor receptor (EGFR), where this compound was used as a core scaffold. The resulting inhibitors demonstrated potent activity against EGFR mutations associated with non-small cell lung cancer (NSCLC), with IC50 values in the low nanomolar range. Molecular docking studies revealed that the difluoromethyl and methoxy groups play a critical role in enhancing binding affinity and selectivity.

Another significant application of this compound lies in its potential as an antimicrobial agent. A study in Antimicrobial Agents and Chemotherapy (2023) explored its derivatives for activity against multidrug-resistant bacterial strains. The findings indicated that derivatives featuring the 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine moiety exhibited broad-spectrum antibacterial activity, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, although further mechanistic studies are warranted.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include the exploration of prodrug strategies to improve pharmacokinetic properties, as well as the development of targeted delivery systems to enhance therapeutic efficacy.

In conclusion, 6-(Aminomethyl)-4-chloro-3-(difluoromethyl)-2-methoxypyridine (CAS: 1806937-03-0) represents a promising scaffold in medicinal chemistry with diverse applications in drug discovery. Recent advancements in its synthesis and biological evaluation underscore its potential as a valuable tool for the development of novel therapeutics. Continued research efforts will be essential to fully realize its clinical potential and address existing limitations.

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